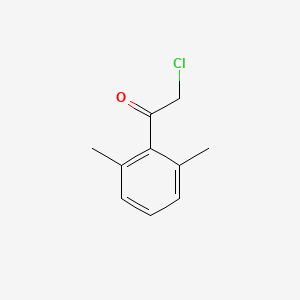

2-Chloro-1-(2,6-dimethylphenyl)ethanone

Description

Properties

IUPAC Name |

2-chloro-1-(2,6-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7-4-3-5-8(2)10(7)9(12)6-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUHXEAFPRPWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50664111 | |

| Record name | 2-Chloro-1-(2,6-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50664111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113337-36-3 | |

| Record name | 2-Chloro-1-(2,6-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50664111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,6-dimethylphenyl)ethanone typically involves the chlorination of 1-(2,6-dimethylphenyl)ethanone. One common method is the reaction of 2,6-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with aluminum chloride to yield the desired ketone .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane, with careful monitoring of temperature and reaction time to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Oxidation: 2-Chloro-1-(2,6-dimethylphenyl)ethanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can yield alcohols or other reduced forms.

Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted ketones or amides.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H11ClO

- Molecular Weight : 196.65 g/mol

- IUPAC Name : 2-Chloro-1-(2,6-dimethylphenyl)ethanone

The compound features a chloro group and a carbonyl group, which contribute to its electrophilic nature and reactivity in various chemical reactions.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of numerous organic compounds. It is utilized in:

- Pharmaceuticals : The compound is involved in synthesizing bioactive molecules that may exhibit therapeutic properties.

- Agrochemicals : It plays a role in developing pesticides and herbicides that are crucial for agricultural productivity.

Biological Studies

In biological research, this compound is employed to investigate enzyme-catalyzed reactions and metabolic pathways. Its structure allows it to act as a probe for studying:

- Enzyme Inhibition : The chloro group enhances its ability to interact with enzyme active sites, potentially leading to the development of enzyme inhibitors.

- Receptor Binding Studies : It can be used to explore interactions with biological macromolecules, aiding in understanding receptor-ligand dynamics.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of this compound may possess antimicrobial properties, making them candidates for drug development.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory potential are ongoing, focusing on its role in modulating inflammatory pathways.

Industrial Applications

In the industrial sector, this compound is utilized in:

- Specialty Chemicals Production : Its reactivity allows for the synthesis of materials with specific properties, such as polymers and coatings.

- Chemical Manufacturing : It serves as a reagent in various chemical reactions, contributing to the production of dyes and pigments.

Case Study 1: Synthesis of Antimicrobial Agents

A study investigated the synthesis of novel antimicrobial agents using this compound as a starting material. The derivatives exhibited significant activity against various bacterial strains, highlighting the compound's potential in drug development.

Case Study 2: Enzyme Inhibition Research

Research focused on the use of this compound to inhibit specific enzymes involved in metabolic pathways. The results indicated that modifications to the chloro and carbonyl groups could enhance inhibitory activity, providing insights into designing more effective enzyme inhibitors.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,6-dimethylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the ketone group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular properties of 2-Chloro-1-(2,6-dimethylphenyl)ethanone with similar compounds:

*Estimated based on analog data.

Key Observations :

- Substituent Effects : The position and nature of substituents significantly influence reactivity and physical properties. For instance, electron-donating methyl groups (2,5- or 3,4-dimethyl) enhance aromatic ring stability, while electron-withdrawing groups like fluorine (in 406214-69-5) increase polarity .

- Molecular Weight : Halogen and alkoxy substituents (e.g., methoxy in 406214-69-5) increase molecular weight, affecting solubility and melting points .

Key Findings :

- Catalytic Efficiency: Transition metal catalysts (e.g., Ru, Rh) and chiral ligands (e.g., diphenyl proline) enable high enantioselectivity (>99% ee) in asymmetric reductions of chloroacetophenones .

- Yield Limitations : Fries rearrangements for methyl- and ethyl-substituted derivatives often yield <40%, likely due to steric hindrance from bulky substituents .

Physicochemical and Hazard Profiles

While direct data on this compound are scarce, analogs provide insights:

- Toxicity: Nitro-substituted analogs (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) lack thorough toxicological data, but precautionary measures (e.g., avoiding inhalation) are recommended . Methyl-substituted derivatives are presumed less hazardous but require handling in ventilated environments.

- Environmental Impact: No significant environmental hazards are classified for methyl- or chloro-substituted acetophenones in the provided evidence .

Biological Activity

2-Chloro-1-(2,6-dimethylphenyl)ethanone is an organic compound that has garnered attention for its diverse biological activities. This compound is characterized by a chloro group and a ketone functional group, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloro and carbonyl groups in the structure enhance its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thereby altering their functionality.

- Protein Interactions : It can modulate protein interactions, affecting cellular signaling pathways and biological responses.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) assays, revealing significant antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases.

Study on Antifungal Activity

A study focused on the antifungal properties of related compounds demonstrated that derivatives of this compound exhibited significant antifungal activity against fluconazole-resistant strains of Candida albicans. The compounds were tested for their ability to inhibit biofilm formation and showed promising results with MIC values ranging from 128 to 256 µg/mL .

Enzyme Inhibition Studies

Another study utilized dynamic combinatorial chemistry to explore the inhibition of glutathione S-transferases (GSTs) by derivatives of this compound. The findings indicated that certain derivatives could effectively inhibit GST activity, which is crucial for drug metabolism and detoxification processes in cells .

Applications in Research and Industry

The compound serves as an important intermediate in synthetic organic chemistry, facilitating the development of more complex molecules. Its applications extend to:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-1-(2,6-dimethylphenyl)ethanone, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation or chlorination of pre-formed acetophenone derivatives. For example, chlorination of 1-(2,6-dimethylphenyl)ethanone using sulfuryl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions is common. Reaction temperature (typically 40–80°C) and stoichiometric control of the chlorinating agent are critical to avoid over-chlorination. Purification via recrystallization (e.g., using ethanol/water) ensures high purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- ¹H NMR : Look for signals corresponding to aromatic protons (δ 6.8–7.2 ppm, integrating for 3H due to 2,6-dimethyl symmetry), methyl groups (δ 2.3–2.5 ppm, singlet for two CH₃), and the acetyl-Cl group (δ 4.8–5.2 ppm for CH₂Cl).

- IR : Strong C=O stretch near 1700 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹.

- MS : Molecular ion peak at m/z 182 (C₁₀H₁₁ClO⁺) with fragmentation patterns showing loss of Cl (→ m/z 147) and CO (→ m/z 119) .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodology : The chloroacetophenone moiety undergoes nucleophilic substitution (e.g., with amines, thiols) under mild basic conditions. For example, reaction with aniline in THF/K₂CO₃ yields 2-amino-1-(2,6-dimethylphenyl)ethanone. Kinetic studies show that steric hindrance from the 2,6-dimethyl groups slows reactivity compared to less-substituted analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized for enantioselective reduction of the ketone group?

- Methodology : Biocatalytic reduction using Acinetobacter sp. strains in phosphate buffer (pH 7.6) achieves high enantiomeric excess (ee >99.9%). Buffer ionic strength (0.05–0.2 M) has minimal impact on yield, but pH deviations below 7.0 reduce enzyme activity. Compare with chemical catalysts like Corey-Bakshi-Shibata (CBS) for alternative stereoselectivity .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electrophilic carbonyl and chloro group’s reactivity. Molecular docking (AutoDock Vina) against cytochrome P450 enzymes reveals binding affinities driven by hydrophobic interactions with the 2,6-dimethylphenyl group. QSAR studies correlate substituent effects with antimicrobial activity .

Q. How do structural modifications (e.g., replacing Cl with F or Br) alter physicochemical and biological properties?

- Methodology : Synthesize analogs (e.g., 2-bromo or 2-fluoro derivatives) and compare:

- Reactivity : Bromine enhances leaving-group ability in SN₂ reactions.

- Bioactivity : Fluorine increases metabolic stability (observed in Cunninghamella elegans assays) but reduces antimicrobial potency compared to chloro derivatives.

- Thermal Stability : TGA shows decomposition temperatures correlate with halogen electronegativity .

Q. What strategies resolve contradictions in reported reaction yields for heterocycle synthesis?

- Methodology : Discrepancies in cyclization reactions (e.g., forming pyrroles or imidazoles) may arise from solvent polarity or catalyst choice. For example, microwave-assisted synthesis (175 W, DMF) improves yield by 20% versus conventional heating. Systematic DOE (Design of Experiments) identifies optimal parameters (e.g., 110°C, 30 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.